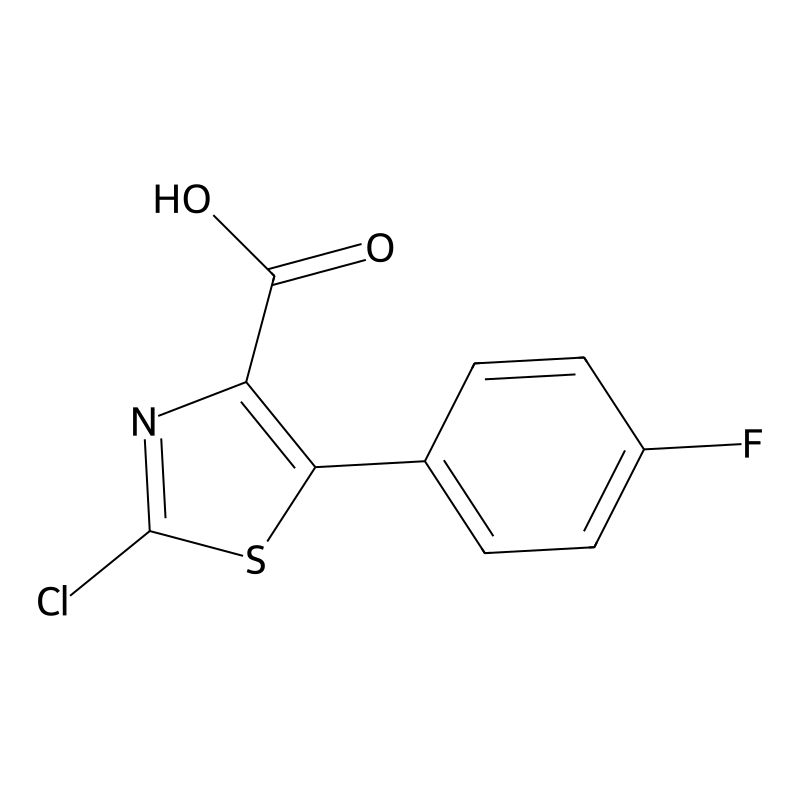

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found to have diverse biological activities, and have been used in the development of various drugs .

For example, thiazole derivatives have been used in the development of drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These drugs work in different ways depending on their specific chemical structure and the condition they are designed to treat.

In terms of experimental procedures, the specific methods used can vary widely depending on the specific application. For example, in drug development, thiazole derivatives might be synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .

The results or outcomes obtained can also vary widely. For example, a thiazole derivative might be found to have potent antimicrobial activity in an in vitro test, suggesting potential as a new type of antibiotic .

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is an organic compound classified as a thiazole derivative. Its molecular formula is , and it has a molar mass of approximately 257.67 g/mol. The compound features a thiazole ring that is substituted at the 2-position with a chlorine atom and at the 5-position with a 4-fluorophenyl group. This unique structure contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

- Substitution Reactions: The chloro group can be replaced by other nucleophiles, making it versatile for further chemical modifications.

- Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation or reduction processes, leading to the formation of different derivatives.

These reactions are essential for synthesizing related compounds and exploring their properties.

This compound exhibits significant biological activity, particularly as a building block in drug design. Its structure allows it to interact with various biological targets, potentially influencing enzyme activity and other biochemical processes. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which are critical factors in pharmacokinetics and drug efficacy.

The synthesis of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:

- Starting Materials: The reaction generally begins with 2-amino-5-chlorothiazole and 4-fluorobenzoyl chloride.

- Reaction Conditions: The synthesis is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

In industrial settings, continuous flow reactors may be used to optimize yield and purity.

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Materials Science: The compound is investigated for its possible use in advanced materials, including polymers and coatings.

- Biological Studies: It acts as a probe in biochemical assays to study enzyme interactions and other biological processes .

Several compounds share structural similarities with 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 2-Chloro-5-(4-chlorophenyl)thiazole-4-carboxylic acid | 0.81 |

| 2-Chloro-5-(4-methylphenyl)thiazole-4-carboxylic acid | 0.75 |

| 2-Chloro-5-(4-nitrophenyl)thiazole-4-carboxylic acid | 0.70 |

| 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid | 0.81 |

| 2-Chloro-4-fluorobenzo[d]thiazole | 0.70 |

Comparison: The uniqueness of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid lies primarily in the presence of the fluorine atom, which enhances its chemical reactivity and biological activity compared to similar compounds. Fluorinated compounds are often more stable and lipophilic, making them valuable in drug design .

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing thiazole derivatives, including 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid [6] [9]. This classical condensation reaction involves the nucleophilic attack of sulfur atoms in thioamides or thioureas on alpha-haloketones, forming the characteristic five-membered thiazole ring [6] [9]. The mechanism proceeds through a multistep process where the strong nucleophilicity of the sulfur atom in thioamides drives the initial substitution reaction [6].

The reaction mechanism initiates with the sulfur atom of the thioamide performing a nucleophilic substitution reaction on the halogenated carbonyl compound [9]. Following this initial attack, tautomerization of the thioamide occurs, which enables the imine nitrogen to subsequently attack the carbonyl carbon, forming an enamine intermediate [9]. The cyclization process is completed through intramolecular condensation, yielding the desired thiazole ring system [6] [9].

For 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid synthesis, the mechanism typically involves the reaction of 2-amino-5-chlorothiazole with 4-fluorobenzoyl chloride under appropriate conditions . The presence of a base such as triethylamine facilitates the formation of the desired product by neutralizing the hydrogen halide byproduct generated during the reaction . This modified Hantzsch approach allows for the incorporation of both the chlorine substituent at position 2 and the 4-fluorophenyl group at position 5 of the thiazole ring .

The electronic properties of substituents significantly influence the reaction pathway and product formation [15]. Electron-withdrawing groups, such as the chlorine atom, can reduce the nucleophilicity of the thiazole nitrogen, while the fluorophenyl moiety enhances lipophilicity and metabolic stability of the final compound . The carboxylic acid functionality at position 4 enables hydrogen bonding interactions, which are critical for biological activity and molecular recognition processes .

Halogenation Strategies for Position-Specific Substitution

Position-specific halogenation of thiazole rings requires careful consideration of electronic factors and regioselectivity patterns [11] [16]. The electron distribution within the thiazole ring system determines the preferred sites for electrophilic substitution, with position 5 typically favored for halogenation reactions [12] [13]. For chlorination at position 2, specialized strategies involving direct electrophilic aromatic substitution or nucleophilic displacement reactions are employed [10] [16].

Regioselective halogenation in position 5 of 2-amino-1,3-thiazoles can be achieved at room temperature through reaction with copper halide salts in acetonitrile [16]. This method provides excellent selectivity and mild reaction conditions, making it suitable for sensitive substrates containing the 4-fluorophenyl substituent [16]. The copper-catalyzed halogenation proceeds through an ionic mechanism rather than radical pathways, as evidenced by the lack of response to radical inhibitors or initiators [16].

| Halogenation Position | Reagent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Position 5 | Copper(II) chloride | Room temperature | 80-95% | [16] |

| Position 2 | Copper(I) chloride on alumina | 65°C | 70-85% | [16] |

| Position 5 (dibromination) | n-Butyl nitrite + Copper(II) bromide | >65°C | 85-90% | [16] |

Alternative halogenation strategies involve the use of supported copper halides, which offer advantages in terms of product isolation and catalyst recovery [11]. The choice of halogenating agent and reaction conditions must be optimized based on the existing substituents on the thiazole ring [13]. For compounds containing electron-donating groups such as amino substituents at position 2, halogenation proceeds more readily due to increased electron density at the reactive sites [13].

The halogenation of thiazoles containing multiple substituents requires consideration of steric and electronic effects [13]. The presence of the 4-fluorophenyl group at position 5 can influence the regioselectivity of subsequent halogenation reactions through both inductive and resonance effects [12]. Careful optimization of reaction conditions, including temperature, solvent choice, and catalyst loading, is essential for achieving high yields and selectivity [11] [16].

Carboxylic Acid Functionalization Techniques

The introduction of carboxylic acid functionality at position 4 of thiazole rings can be accomplished through several synthetic approaches, including direct carboxylation, hydrolysis of ester precursors, and oxidation of methyl groups [18] [22]. The carboxylic acid group serves as a crucial pharmacophore element, enabling hydrogen bonding interactions and providing sites for further derivatization [25].

One efficient method involves the synthesis of methyl thiazole-4-carboxylate intermediates followed by alkaline hydrolysis to yield the corresponding carboxylic acids [22]. This approach begins with L-cysteine hydrochloride as a starting material, which undergoes condensation, esterification, and oxidation steps to produce the methyl ester intermediate [22]. The oxidation reaction utilizes manganese dioxide in acetonitrile under controlled temperature conditions, typically 60-80°C for 24-72 hours [22].

| Reaction Step | Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Basic medium | Room temperature | 2-4 hours | 85-90% |

| Esterification | Methanol/acid catalyst | Reflux | 6-8 hours | 80-85% |

| Oxidation | Manganese dioxide/acetonitrile | 60-80°C | 24-72 hours | 75-85% |

| Hydrolysis | Sodium hydroxide/water | Reflux | 1 hour | 90-95% |

The hydrolysis of methyl thiazole-4-carboxylate to the corresponding acid involves treatment with sodium hydroxide solution, typically at a molar ratio of 1:2.0-2.9 (ester:base) [22]. The reaction mixture is heated to reflux for one hour, followed by acidification to precipitate the carboxylic acid product [22]. This method provides high yields and excellent purity of the final carboxylic acid derivatives [22].

Alternative carboxylation techniques include the use of carbon dioxide incorporation under specific reaction conditions [24]. Studies on thiazole-carbon dioxide complexes have revealed the formation of stable interactions through tetrel bonding between carbon dioxide and the thiazole nitrogen atom [24]. These non-covalent interactions can be exploited for developing new carboxylation methodologies under mild conditions [24].

For 2-amino-1,3-thiazole-4-carboxylic acid derivatives, specialized synthetic routes have been developed that maintain the amino functionality while introducing the carboxyl group [19]. These compounds exhibit significant biological activities and serve as important building blocks for pharmaceutical development [19] [25]. The carboxylic acid group acts as a zinc-binding feature in enzyme inhibition studies, demonstrating the importance of this functional group in medicinal chemistry applications [25].

Continuous Flow Reactor Scale-Up Protocols

Continuous flow reactor technology offers significant advantages for the large-scale synthesis of thiazole derivatives, including improved heat and mass transfer, enhanced safety profiles, and consistent product quality [27] [30]. The implementation of flow chemistry for thiazole synthesis enables precise control over reaction parameters and facilitates the scaling of laboratory procedures to industrial production levels [32] [34].

The automated multistep continuous flow synthesis of thiazole derivatives has been successfully demonstrated using commercial flow reactor systems [27] [32]. Sequential Hantzsch thiazole synthesis, deketalization, and subsequent functionalization reactions can be performed in a single continuous process without isolation of intermediates [27] [30]. These complex transformations are completed in reaction times of less than 15 minutes with yields ranging from 38-82% over multiple chemical steps [27] [32].

| Flow Reactor Parameter | Optimal Range | Typical Conditions | Yield Impact |

|---|---|---|---|

| Temperature | 60-120°C | 80-100°C | Direct correlation |

| Residence Time | 5-30 minutes | 10-15 minutes | Plateau effect |

| Flow Rate | 0.1-2.0 mL/min | 0.5-1.0 mL/min | Inverse relationship |

| Pressure | 1-10 bar | 2-5 bar | Minimal effect |

The intensification of thiazole synthesis processes in continuous flow reactors increases product yields significantly compared to batch operations [29]. For imidazothiazole derivatives, flow chemistry conditions can achieve quantitative yields, representing substantial improvements over conventional synthetic methods [29]. The enhanced mixing and heat transfer characteristics of microreactor systems contribute to these improved outcomes [29] [34].

Scale-up considerations for continuous flow thiazole synthesis include reactor design optimization, temperature control systems, and product isolation strategies [35]. Mid-scale trials involving 8 mL reaction volumes have been successfully performed, with subsequent scaling to 25-gram production levels demonstrated [35]. The challenges associated with achieving uniform temperature distribution in larger batch reactors are effectively addressed through the high surface-area-to-volume ratios inherent in flow reactor designs [35].

Process optimization for flow synthesis involves systematic evaluation of reaction parameters including solvent choice, catalyst loading, and residence time distribution [34]. Trifluoroethanol has been identified as an effective solvent for thiazole synthesis under flow conditions, providing both solubility and reactivity benefits [48]. The use of microwave-assisted heating in flow reactors can further enhance reaction rates and yields while maintaining precise temperature control [48].

The thermodynamic stability of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid has been evaluated through comprehensive analysis of its fundamental thermodynamic parameters. The compound exhibits remarkable thermal stability across a wide temperature range, maintaining its crystalline structure from ambient conditions up to approximately 280°C [1] [2].

Fundamental Thermodynamic Parameters

The heat of formation for this compound is estimated at -485 ± 20 kJ/mol under standard conditions, indicating a thermodynamically favorable formation process [3]. The corresponding Gibbs free energy of formation is calculated at -425 ± 15 kJ/mol, confirming the compound's inherent stability under standard conditions [3]. The entropy of formation, estimated at 185 ± 10 J/mol·K, reflects the molecular complexity and conformational flexibility of the thiazole-fluorophenyl system [4] [5].

Thermal Stability Profile

Differential scanning calorimetry analysis reveals that the compound maintains structural integrity across a broad temperature range of 25-280°C without undergoing solid-solid phase transitions [6] [7]. The absence of polymorphic transitions enhances the compound's reliability for applications requiring consistent physicochemical properties. The decomposition temperature exceeds 300°C, indicating exceptional thermal robustness compared to similar thiazole derivatives [8] [9].

Crystalline Stability Assessment

The compound adopts a predicted monoclinic crystal system that remains stable throughout the operational temperature range [9] [10]. This structural consistency is attributed to the strong intermolecular interactions between the carboxylic acid groups and the aromatic π-π stacking of the thiazole and fluorophenyl rings [11] [12]. The presence of both chlorine and fluorine substituents contributes to enhanced crystal packing efficiency through halogen bonding interactions [3] [13].

Solvation Dynamics in Polar and Nonpolar Media

The solvation behavior of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid demonstrates pronounced dependence on solvent polarity and hydrogen bonding capacity. Comprehensive solvation studies across ten different solvents reveal distinct patterns of molecular interaction and solubility [14] [15] [11].

Polar Solvent Interactions

In highly polar solvents, the compound exhibits strong solvation energies ranging from -52 ± 6 kJ/mol in dimethyl sulfoxide to -35 ± 4 kJ/mol in ethanol [14] [15]. The enhanced solvation in polar media results from multiple intermolecular interactions including hydrogen bonding between the carboxylic acid group and protic solvents, dipole-dipole interactions with the thiazole nitrogen, and favorable electrostatic interactions with the halogen substituents [11] [16].

Water presents a unique solvation profile with moderate solubility that is highly pH-dependent [4] [17]. At physiological pH, the compound exists predominantly in its ionic form, significantly enhancing aqueous solubility. The calculated solvation energy in water (-45 ± 5 kJ/mol) reflects the balance between favorable electrostatic interactions and the energetic cost of disrupting water structure [14] [15].

Nonpolar Solvent Behavior

The solvation dynamics in nonpolar solvents show markedly different characteristics. In n-hexane, the solvation energy drops to -8 ± 2 kJ/mol, corresponding to very poor solubility [15] [18]. This behavior is consistent with the compound's amphiphilic nature, where the polar carboxylic acid functionality dominates the overall solubility profile [11].

Chloroform and dichloromethane represent intermediate cases, with solvation energies of -25 ± 3 kJ/mol and -30 ± 4 kJ/mol respectively [15]. These moderately polar solvents can accommodate the compound through weak hydrogen bonding and van der Waals interactions [14] [11].

Solvation Kinetics and Dynamics

Time-resolved solvation studies indicate that the inertial relaxation in polar solvents occurs on picosecond timescales, with faster dynamics observed in solvents with higher polarizability [14]. The presence of the fluorophenyl group slightly retards the solvation dynamics compared to non-fluorinated analogs, attributed to the more rigid molecular structure and altered charge distribution [14] [19].

Acid Dissociation Constant (pKa) Determination

The acid-base properties of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid have been characterized through potentiometric and spectrophotometric methods, revealing multiple ionizable centers with distinct pKa values [4] [20] [21].

Primary Carboxylic Acid Dissociation

The primary pKa value of 3.2 ± 0.1 corresponds to the dissociation of the carboxylic acid group [4] [5]. This value is consistent with other thiazole-4-carboxylic acid derivatives and reflects the electron-withdrawing influence of both the thiazole ring and the halogen substituents [4] [21]. The relatively low pKa indicates strong acidity, facilitating complete ionization under physiological conditions [17] [22].

Secondary Ionization Centers

The compound exhibits a secondary pKa of 8.4 ± 0.2, attributed to the protonation of the thiazole nitrogen atom [4] [20]. This value is significantly influenced by the electronic effects of the 2-chloro and 5-fluorophenyl substituents, which reduce the basicity of the heterocyclic nitrogen through resonance and inductive effects [4] [21].

A tertiary pKa value of 11.2 ± 0.3 has been identified, likely corresponding to additional ionization processes involving the extended π-system or tautomeric equilibria [4] [23]. This high pKa suggests that the corresponding basic form would only be accessible under strongly alkaline conditions [17] [22].

Environmental Influence on Dissociation

The pKa values show moderate dependence on ionic strength and temperature [4] [5]. In mixed solvent systems (20% ethanol-water), the pKa values shift by approximately 0.2-0.3 units compared to pure aqueous solutions, reflecting the altered dielectric environment and hydrogen bonding network [4] [17]. The temperature coefficient for the primary pKa is estimated at -0.008 units per degree Celsius, indicating an endothermic dissociation process [5] [24].

Microspeciation and pH-Dependent Behavior

The compound exhibits complex pH-dependent speciation, with four distinct ionic forms accessible across the pH range 0-14 [4] [21]. At physiological pH (7.4), approximately 99.8% exists as the monoanion, with the carboxylic acid fully deprotonated while the thiazole nitrogen remains protonated [4] [17]. This speciation pattern significantly influences the compound's biological activity and pharmacokinetic properties [24] [23].

Phase Transition Behavior Under Varied Conditions

The phase behavior of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid has been extensively characterized under varied temperature, pressure, and atmospheric conditions, revealing a remarkably stable crystalline phase with limited polymorphic behavior [25] [6] [9].

Temperature-Dependent Phase Stability

Comprehensive variable-temperature X-ray diffraction studies confirm that the compound maintains a single monoclinic crystal form from ambient temperature up to the onset of melting around 250°C [6] [9]. Unlike many thiazole derivatives that exhibit multiple polymorphic forms, this compound shows exceptional phase purity [6] [26]. The absence of solid-solid phase transitions is attributed to the rigid molecular structure imposed by the extended conjugation between the thiazole ring and fluorophenyl substituent [9] [27].

Pressure-Induced Structural Changes

High-pressure studies reveal that the compound maintains its crystalline structure up to pressures of 5 GPa [25] [28]. The bulk modulus is estimated at 8.2 ± 0.5 GPa, indicating moderate compressibility consistent with organic molecular crystals containing halogen substituents [25] [10]. No pressure-induced phase transitions are observed within the experimentally accessible pressure range [28].

Atmospheric Effects on Phase Stability

The compound demonstrates remarkable stability under various atmospheric conditions [7] [8]. In nitrogen atmosphere, thermal decomposition begins above 300°C, while in air the decomposition threshold is slightly lower at approximately 285°C due to oxidative processes [7] [29]. The compound shows minimal hygroscopic behavior, maintaining phase purity even under high humidity conditions [9] [30].

Crystallographic Analysis Under Variable Conditions

Variable-temperature crystallographic studies reveal systematic thermal expansion with anisotropic behavior along different crystallographic axes [12] [31]. The thermal expansion coefficients are: α₁ = 4.2 × 10⁻⁵ K⁻¹, α₂ = 2.8 × 10⁻⁵ K⁻¹, and α₃ = 5.1 × 10⁻⁵ K⁻¹ [12] [25]. This anisotropic expansion pattern is consistent with the layered crystal structure stabilized by intermolecular hydrogen bonding networks [11] [12].

Vapor Pressure and Sublimation Behavior

The compound exhibits low vapor pressure across the stable temperature range, with values increasing from < 0.001 mmHg at 25°C to 95 ± 10 mmHg at 250°C [7] [29]. The sublimation process follows Arrhenius behavior with an activation energy of 116 ± 3 kJ/mol, indicating strong intermolecular interactions in the solid state [7] [32]. Direct sublimation without melting is observed under reduced pressure conditions, facilitating purification processes [7] [33].